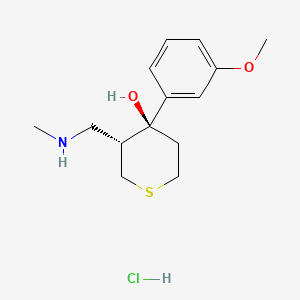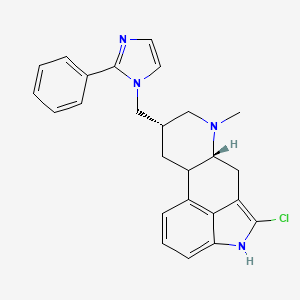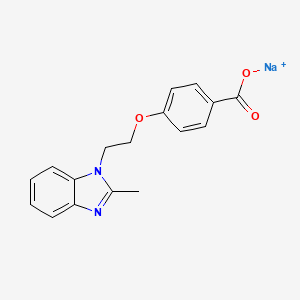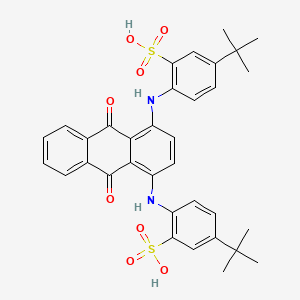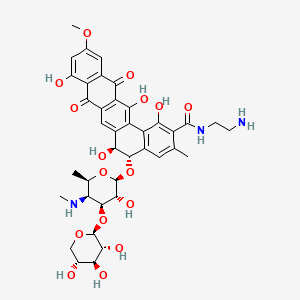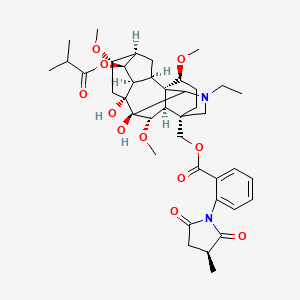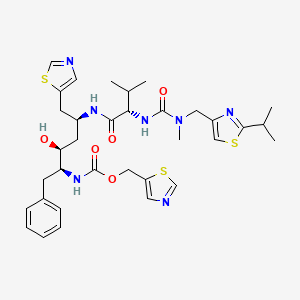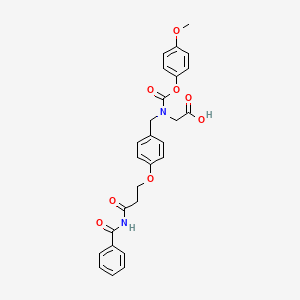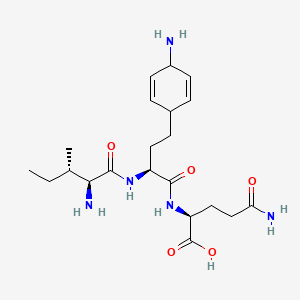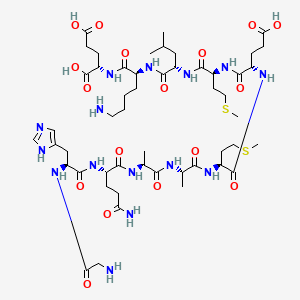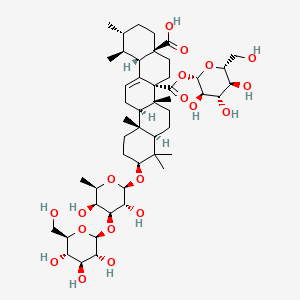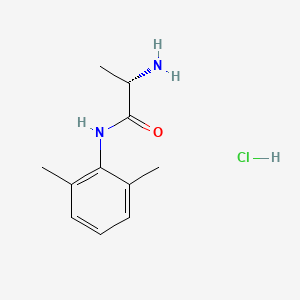
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tocainide can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield tocainide .
Industrial Production Methods
Industrial production of tocainide typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Tocainide undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert tocainide to its amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tocainide compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tocainide is used as a model compound to study the behavior of class Ib antiarrhythmic agents. Its interactions with various reagents provide insights into the reactivity and stability of similar compounds .
Biology
Tocainide is used in biological research to study its effects on cardiac sodium channels. It helps in understanding the mechanisms of action of antiarrhythmic agents and their potential side effects .
Medicine
Medically, tocainide is used to treat life-threatening ventricular arrhythmias. Its ability to block sodium channels makes it effective in stabilizing cardiac rhythms .
Industry
In the pharmaceutical industry, tocainide serves as a reference compound for developing new antiarrhythmic drugs. Its synthesis and production methods are also studied to improve manufacturing processes .
Mecanismo De Acción
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Like tocainide, lidocaine is a class Ib antiarrhythmic agent.
Quinidine: A class Ia antiarrhythmic agent, quinidine has different electrophysiologic properties compared to tocainide.
Procainamide: Another class Ia agent, procainamide differs in its mechanism of action and side effect profile.
Uniqueness
Tocainide’s uniqueness lies in its oral bioavailability and its specific action on sodium channels, making it a valuable compound for treating ventricular arrhythmias .
Propiedades
Número CAS |
53984-76-2 |
|---|---|
Fórmula molecular |
C11H17ClN2O |
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
Clave InChI |
AMZACPWEJDQXGW-FVGYRXGTSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




